molecular formula C16H15N5O B2802793 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034508-69-3

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No.: B2802793
CAS No.: 2034508-69-3
M. Wt: 293.33
InChI Key: QXBBDDKQFRTXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a complex organic compound that features a benzamide group linked to a pyrazole ring, which is further substituted with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds. The pyrazine moiety can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the pyrazole derivative with benzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
  • N-((1-methyl-3-(pyrimidin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is unique due to the presence of the pyrazine ring, which can confer distinct electronic properties and reactivity compared to pyridine or pyrimidine analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-13(9-14(20-21)15-11-17-7-8-18-15)10-19-16(22)12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBBDDKQFRTXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.